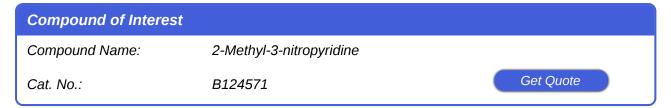


# Theoretical and Computational Insights into 2-Methyl-3-nitropyridine: A Technical Guide

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This technical guide provides a comprehensive overview of the theoretical and computational studies of **2-Methyl-3-nitropyridine**, a significant heterocyclic compound with applications in pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the molecule's structural, spectroscopic, and electronic properties.

### **Molecular Structure and Synthesis**

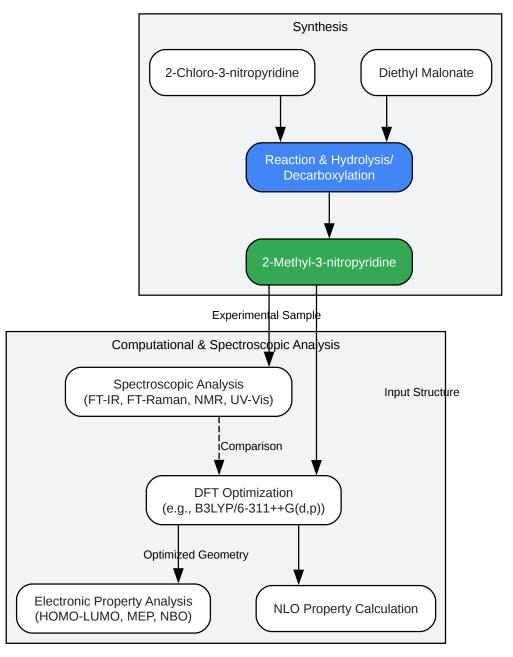
**2-Methyl-3-nitropyridine** is a derivative of pyridine, an important heterocyclic motif found in numerous natural products and medicinal compounds.[2] The introduction of a nitro group into the pyridine ring enhances its functionalization capabilities, making it a versatile intermediate in organic synthesis.[2]

Synthesis: The synthesis of **2-Methyl-3-nitropyridine** can be achieved through various routes. A common method involves the reaction of 2-chloro-3-nitropyridines with diethyl malonate, followed by acidic hydrolysis and decarboxylation.[2] Another approach utilizes the nitration of substituted pyridine rings through electrophilic aromatic substitution.[1]

A generalized workflow for the synthesis and subsequent computational analysis is depicted below.



#### Synthesis and Analysis Workflow for 2-Methyl-3-nitropyridine



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A generalized workflow for the synthesis and computational analysis.



# **Computational and Experimental Protocols**

Detailed theoretical and experimental studies are crucial for understanding the properties of **2-Methyl-3-nitropyridine**. The following protocols are based on methodologies reported for similar pyridine derivatives.

#### **Computational Methodology**

Quantum chemical calculations are typically performed using Density Functional Theory (DFT), which has been shown to provide reliable results for molecular properties.[3]

- Software: Gaussian 09 or similar quantum chemistry software packages are commonly used.
   [3][4]
- Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its balance of accuracy and computational cost.[3][4]
- Basis Set: Pople-style basis sets such as 6-311G(d,p) or 6-311++G(d,p) are standard for geometry optimization and vibrational frequency calculations, providing a good description of electron distribution.[4][5]
- Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation. The absence of imaginary frequencies in the vibrational analysis confirms that a true minimum has been reached.[4]
- NBO Analysis: Natural Bond Orbital (NBO) analysis is performed to investigate intramolecular charge transfer and hyperconjugative interactions.[4]
- TD-DFT: Time-Dependent DFT (TD-DFT) is used to simulate the UV-Visible absorption spectrum and study electronic transitions.[4]

#### **Experimental Spectroscopy**

• FT-IR and FT-Raman Spectroscopy: Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra are recorded to identify the vibrational modes of the molecule. FT-IR spectra are often measured in the 4000-400 cm<sup>-1</sup> range, while FT-Raman spectra are typically recorded between 4000-100 cm<sup>-1</sup>.[4]



- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectra are used to elucidate the chemical environment of the hydrogen and carbon atoms. The Gauge-Including Atomic Orbital (GIAO) method is often used for theoretical chemical shift calculations.[5]
- UV-Vis Spectroscopy: UV-Visible absorption spectroscopy is conducted to study the electronic transitions. The spectra are typically recorded in a suitable solvent like ethanol.[4]

### **Spectroscopic Analysis**

The vibrational frequencies of **2-Methyl-3-nitropyridine** and related compounds have been investigated both experimentally and theoretically. The assignments are based on the potential energy distribution (PED).

Table 1: Selected Vibrational Frequencies (cm<sup>-1</sup>) for Methyl-Nitropyridine Derivatives



Vibrational Mode	2-Amino-3-methyl- 5-nitropyridine (Experimental FT- IR)[4]	2-Amino-3-methyl- 5-nitropyridine (Calculated, B3LYP/cc-pVTZ)[4]	2-Hydroxy-5- methyl-3- nitropyridine (Calculated, B3LYP/6- 311G(3d,2p))[3]
N-H Stretching (Amino)	3428, 3318	3557, 3444	-
C-H Stretching (Aromatic)	3100	3107-3068	~3100
C-H Stretching (Methyl)	2975, 2921	3001, 2945	2932-2935 (Symmetric), 2981- 3005 (Asymmetric)[6]
NO <sub>2</sub> Asymmetric Stretching	1572	1577	~1570
NO <sub>2</sub> Symmetric Stretching	1348	1350	~1350
C-N Stretching	1298	1300	-
C-NO <sub>2</sub> Stretching	835	838	~840

Note: Data for **2-Methyl-3-nitropyridine** is supplemented with data from closely related structures due to the limited availability of comprehensive studies on the exact target molecule.

#### **Electronic Properties**

The electronic properties of **2-Methyl-3-nitropyridine** are crucial for understanding its reactivity and potential applications. These properties are often investigated using computational methods.

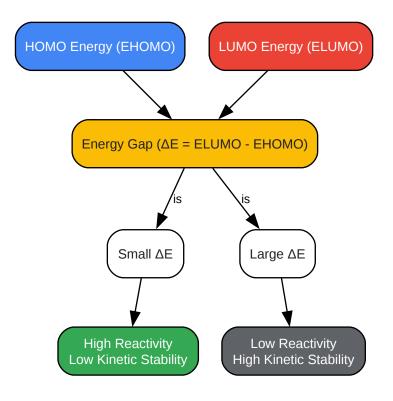
### **Frontier Molecular Orbitals (HOMO-LUMO)**

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap



indicates the molecule's kinetic stability and chemical reactivity.[7] A smaller energy gap suggests that the molecule is more reactive.[8]

The logical relationship for determining molecular reactivity based on the HOMO-LUMO gap is illustrated below.



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Relationship between HOMO-LUMO gap and molecular reactivity.

Table 2: Calculated Electronic Properties of Related Nitropyridine Derivatives



Compound	Method/Basis Set	HOMO (eV)	LUMO (eV)	Energy Gap (eV)
2-Amino-3- methyl-5- nitropyridine[4]	B3LYP/cc-pVTZ	-6.34	-2.45	3.89
Quinoline (Benzo[b]pyridin e)[9]	B3LYP/6- 31+G(d,p)	-6.646	-1.816	4.83
2-Amino-3- nitropyridine[5]	B3LYP/6- 311++G(d,p)	-6.91	-2.53	4.38

### **Molecular Electrostatic Potential (MEP)**

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. The different colors on the MEP surface represent different electrostatic potential values. Red indicates regions of negative potential (electronrich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

#### **Natural Bond Orbital (NBO) Analysis**

NBO analysis provides insights into the intramolecular interactions, such as charge delocalization and hyperconjugation. The stabilization energies ( $E^2$ ) associated with the interaction between donor (i) and acceptor (j) orbitals are calculated. A higher  $E^2$  value indicates a stronger interaction. For nitropyridine derivatives, significant interactions often involve the lone pairs of the nitrogen and oxygen atoms and the  $\pi^*$  orbitals of the aromatic ring.

### **Non-Linear Optical (NLO) Properties**

Organic molecules with large hyperpolarizabilities are of interest for their potential applications in non-linear optics.[10] The first-order hyperpolarizability ( $\beta_0$ ) is a key parameter for NLO activity. Computational studies can predict these properties. Pyridine derivatives with electron-donating and electron-withdrawing groups can exhibit significant NLO responses. The nitro group (electron-withdrawing) and the methyl group (weakly electron-donating) in **2-Methyl-3-nitropyridine** suggest it may possess NLO properties.



#### Conclusion

The theoretical and computational study of **2-Methyl-3-nitropyridine** provides valuable insights into its molecular structure, vibrational signatures, electronic properties, and potential for NLO applications. DFT calculations, in conjunction with experimental spectroscopic data, offer a powerful approach to characterizing this important molecule. This guide summarizes the key methodologies and findings that are essential for researchers working with this compound and its derivatives in the fields of medicinal chemistry and materials science. Further dedicated studies on **2-Methyl-3-nitropyridine** are warranted to fully elucidate its properties and potential applications.

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